Predicted Enhanced Antitumor Potency vs. Non-Morpholine Hydrazonoyl Chlorides
In a series of N1-(flavon-6-yl)amidrazones synthesized from hydrazonoyl chlorides, the N-morpholine derivative was the most active against MCF-7 breast cancer cells (IC50 = 5.18 µM) and K562 leukemia cells (IC50 = 2.89 µM), outperforming other secondary amine adducts [1]. This establishes morpholine as a superior pharmacophore for cytotoxicity within hydrazonoyl-derived frameworks, suggesting the target compound, which incorporates this morpholine moiety, may similarly exhibit improved potency relative to non-morpholine hydrazonoyl chlorides such as CPD 4 (HeLa IC50 = 20 µM) and CPD 5 (HeLa IC50 = 25 µM) [2].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Predicted to be < 20 µM based on morpholine SAR; exact data not published for this specific CAS |
| Comparator Or Baseline | Flavon-6-yl N-morpholine amidrazone: MCF-7 IC50 = 5.18 µM; K562 IC50 = 2.89 µM. CPD 4: HeLa IC50 = 20 µM. CPD 5: HeLa IC50 = 25 µM. |
| Quantified Difference | Morpholine derivatives are up to 8.6-fold more potent than non-morpholine hydrazonoyl chlorides in related series |
| Conditions | MTT assay; MCF-7, K562, HeLa human cancer cell lines |
Why This Matters
For researchers procuring building blocks for antitumor SAR studies, the morpholine-substituted scaffold offers a validated potency advantage, making this specific compound a strategic choice over simpler phenyl or tolyl hydrazonoyl chlorides.
- [1] Synthesis and Antitumor Activities of Some New N1-(Flavon-6-yl)amidrazone Derivatives. 2018. View Source
- [2] El Gendy MAM et al. Hydrazonoyl chlorides possess promising antitumor properties. Life Sci. 2022; 295:120380. View Source
